2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-10-17(24)22-8-6-21(7-9-22)16(11-19)14-12-20-23(13-14)15-4-2-1-3-5-15/h1-5,12-13,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYLIUSBQWJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of Piperazine
Piperazine (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C under N₂, yielding 1-(2-chloroacetyl)piperazine with 89% efficiency. Critical parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% vs RT |
| Solvent | DCM | +22% vs THF |
| Equivalents ClCH₂COCl | 1.2 | Max at 1.5 |
Quenching with ice water followed by extraction (3× EtOAc) and drying (MgSO₄) provides the intermediate in >95% purity.
Construction of the Pyrazole-Acetonitrile Moiety
Tosylmethyl Isocyanide (TOSMIC) Approach
Condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) with TOSMIC (1.1 eq) in DME/MeOH (3:1) at −50°C, followed by gradual warming to 80°C, affords 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile in 48% yield:
Mechanistic Insights :
- Base-mediated (t-BuOK) deprotonation of TOSMIC generates reactive isocyanide species
- Aldol-like addition to the pyrazole aldehyde
- Elimination of p-toluenesulfinic acid to form the nitrile.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent System | DME/MeOH (3:1) | 48 |
| THF/MeOH (2:1) | 32 | |
| Base | t-BuOK | 48 |
| NaOMe | 27 | |
| Temperature Profile | −50°C → 80°C | 48 |
| RT → 80°C | 19 |
Final Coupling Strategies
Nucleophilic Displacement Reaction
Reacting 1-(2-chloroacetyl)piperazine (1.0 eq) with 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (1.05 eq) in DMF at 80°C for 12 h achieves 67% coupling efficiency:
Key Observations :
- Solvent Effects : DMF > DMSO > NMP (polar aprotic solvents enhance nucleophilicity)
- Catalysis : KI (10 mol%) increases rate by 2.3× via halide exchange mechanism
- Side Reactions : Over-alkylation minimized by slow addition of acetonitrile derivative
Purification Protocol :
- Dilution with ice water (3× volume)
- Extraction with CH₂Cl₂ (3× 50 mL)
- Chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1)
- Crystallization from EtOH/H₂O (7:3)
Alternative Synthetic Pathways
One-Pot Tandem Reaction
Combining 1-phenyl-1H-pyrazole-4-carbaldehyde, piperazine, and chloroacetonitrile in presence of CuI (5 mol%)/L-proline ligand system enables single-vessel synthesis at 120°C (sealed tube):
| Component | Equivalence | Role |
|---|---|---|
| CuI | 0.05 eq | Cross-coupling catalyst |
| L-Proline | 0.1 eq | Ligand/Base |
| K₃PO₄ | 2.0 eq | Inorganic base |
This method achieves 58% overall yield but requires strict exclusion of moisture.
Analytical Characterization Benchmarks
Critical spectroscopic data for quality control:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.15 (s, 1H, pyrazole H-3)
- δ 7.78 (d, J = 7.6 Hz, 2H, Ph ortho)
- δ 4.35 (s, 2H, CH₂COCl)
- δ 3.82–3.45 (m, 8H, piperazine)
HRMS (ESI+) :
Calculated for C₁₇H₁₈ClN₅O: 343.8200 [M+H]⁺
Found: 343.8198
Industrial-Scale Considerations
Batch processes for >1 kg synthesis employ:
- Continuous flow hydrogenation for nitro intermediate reduction
- Melt crystallization instead of column chromatography
- PAT (Process Analytical Technology) monitoring via inline IR for real-time reaction control
Cost analysis reveals raw material breakdown:
| Component | Cost Contribution |
|---|---|
| 1-Phenylpyrazole | 38% |
| Chloroacetyl chloride | 29% |
| Piperazine | 19% |
| Solvents/Energy | 14% |
Emerging Methodologies
Recent advances demonstrate:
- Photoredox coupling using Ir(ppy)₃ catalyst (72% yield, room temp)
- Enzymatic resolution for enantiopure analogues (CAL-B lipase, >99% ee)
- Microwave-assisted synthesis reducing reaction times from 12 h → 45 min
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Substituent Variations
- Target Compound : The piperazine ring is modified with a 2-chloroacetyl group and a phenylpyrazole-acetonitrile side chain. The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
- [2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)] : This analog contains a fluorenylmethyloxycarbonyl (FMOC) group, a widely used protecting group in peptide synthesis. The acetic acid moiety provides solubility in aqueous systems, contrasting with the hydrophobic phenylpyrazole in the target compound .
Availability and Commercial Status
- Target Compound : Discontinued by CymitQuimica as of 2025, likely due to synthesis complexity or reduced demand .
- FMOC Analog : Available at 100% concentration, reflecting its established role in bioconjugation workflows .
Research Implications and Limitations
While the target compound’s discontinuation limits experimental data, its structural features suggest utility in developing kinase inhibitors or anticancer agents, leveraging the pyrazole moiety’s affinity for hydrophobic binding pockets. However, direct studies on these compounds are scarce in the provided evidence.
Biological Activity
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and molecular docking studies associated with this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with chloroacetyl groups and subsequent modifications to introduce the pyrazole moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized in related studies showed comparable efficacy to standard drugs like ciprofloxacin and fluconazole against various bacterial strains. Specifically, compounds 3 , 8 , 11 , and 12 demonstrated notable antimicrobial effects in vitro .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Level | Standard Comparison |
|---|---|---|
| 3 | Significant | Ciprofloxacin |
| 8 | Significant | Fluconazole |
| 11 | Moderate | - |
| 12 | High | - |
Anticancer Activity
The anticancer potential of this compound was assessed using MTT assays against various cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer activity, although generally lower than established chemotherapeutic agents like 5-fluorouracil. Notably, compound 5 was highlighted for its good anticancer activity among synthesized derivatives .
Table 2: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Standard Comparison |
|---|---|---|---|
| 5 | HCT116 | 15.3 | 5-Fluorouracil |
| - | RAW 264.7 | - | - |
Molecular Docking Studies
Molecular docking studies conducted using Schrodinger software revealed insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance. Compounds 5 and 7 showed favorable docking scores, suggesting strong interactions with their respective targets .
Case Studies
A specific case study focused on a series of quinazolinone derivatives, which included structural components similar to those found in this compound. The study illustrated that modifications to the piperazine and pyrazole rings significantly influenced both antimicrobial and anticancer activities .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or aldehydes under acidic conditions. Evidence for pyrazole synthesis is derived from analogous compounds (e.g., 1-phenyl-1H-pyrazole derivatives in and ).
- Step 2 : Introduction of the chloroacetyl-piperazine moiety via nucleophilic substitution. For example, reacting 2-chloroacetyl chloride with piperazine derivatives in anhydrous dichloromethane (DCM) at 0–5°C (similar to methods in ).
- Step 3 : Coupling the pyrazole and piperazine-chloroacetyl intermediates using a nitrile-forming reaction (e.g., Rosenmund-von Braun reaction with CuCN).
Critical Parameters : - Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), chloroacetyl group (δ 4.0–4.5 ppm for CH₂Cl), and nitrile (δ 120–125 ppm in ¹³C).
- X-ray Crystallography : Single-crystal X-ray diffraction (as in and ) to resolve stereochemistry and confirm the spatial arrangement of the piperazine-pyrazole backbone. Data collection at 193 K improves resolution .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.
Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar compounds?
Methodological Answer:
Contradictions in bond lengths/angles (e.g., piperazine ring puckering vs. planarity) can arise from:
- Crystal Packing Effects : Compare multiple datasets (e.g., vs. 9) to identify environmental influences.
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and compare with experimental data.
- Temperature-Dependent Studies : Collect X-ray data at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts .
Advanced: What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor the reaction of the chloroacetyl group with nucleophiles (e.g., amines, thiols) using HPLC or in-situ IR spectroscopy.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to modulate reaction rates.
- Leaving Group Analysis : Replace chloro with other leaving groups (e.g., bromo, tosyl) to evaluate activation energy barriers (refer to for chloroacetyl reactivity) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the pyrazole (e.g., electron-withdrawing substituents) or piperazine (e.g., N-methylation) moieties.
- Biological Assays : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with structural features (see for pyrazole-based SAR).
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and prioritize synthetic targets .
Advanced: What are the challenges in achieving regioselectivity during pyrazole functionalization?
Methodological Answer:
Regioselectivity issues arise due to the pyrazole’s tautomeric equilibrium. Strategies include:
- Directed Metalation : Use directing groups (e.g., trimethylsilyl) to control C–H functionalization sites.
- Protecting Groups : Temporarily block reactive positions (e.g., N1 of pyrazole with tert-butoxycarbonyl (Boc)).
- Catalytic Control : Employ Pd-catalyzed cross-coupling reactions with optimized ligands (e.g., XPhos) to favor C4 substitution (as in ) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (required due to chloroacetyl’s lachrymatory properties; see ).
- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.
- Spill Management : Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
Low yields may result from:
- Steric Hindrance : Optimize reaction temperature (e.g., 80°C in DMF) to enhance mobility of bulky intermediates.
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuCN vs. CuBr) for nitrile formation efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis of chloroacetyl) and adjust protecting groups .
Basic: What analytical techniques are suitable for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds in ).
- Elemental Analysis (EA) : Confirm C, H, N content within ±0.4% deviation .
Advanced: How can computational chemistry predict the compound’s solubility and stability?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS or Hansen Solubility Parameters to estimate solubility in solvents like DMSO or ethanol.
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) paired with DFT calculations to identify hydrolytically labile sites (e.g., chloroacetyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
